Pentyl hexanoate

Catalog No.
S583460
CAS No.
540-07-8
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyl hexanoate

CAS Number

540-07-8

Product Name

Pentyl hexanoate

IUPAC Name

pentyl hexanoate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-3-5-7-9-11(12)13-10-8-6-4-2/h3-10H2,1-2H3

InChI Key

WRFZKAGPPQGDDQ-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCCCCC

solubility

soluble in alcohol, propylene glycol, fixed oils: insoluble in glycerol, water
1 ml in 1 ml 80% alcohol (in ethanol)

Synonyms

amyl hexanoate

Canonical SMILES

CCCCCC(=O)OCCCCC

Pentyl hexanoate, also known as hexanoic acid pentyl ester, is an organic compound with the molecular formula C₁₁H₂₂O₂ and a molecular weight of approximately 186.29 g/mol. This compound belongs to the class of fatty acid esters, which are formed through the reaction of a fatty acid and an alcohol. Pentyl hexanoate is characterized by its pleasant fruity aroma, making it useful in various applications, particularly in the food and fragrance industries .

The primary function of pentyl hexanoate in scientific research is related to its flavor properties. It contributes to the fruity aroma and taste of various food products []. Some studies suggest that esters like pentyl hexanoate can interact with olfactory receptors in the nose, triggering the perception of specific flavors []. However, the detailed mechanism of action for pentyl hexanoate in taste perception requires further investigation.

While extensive safety data is not available for pentyl hexanoate, it is generally considered to be a safe flavoring ingredient when used at approved levels [].

Limited data suggests:

  • Low toxicity []
  • Flammable liquid []

Limited research:

While Pentyl hexanoate is available commercially and has a CAS registry number, there is currently a limited amount of scientific research specifically focused on its applications. Most information available online pertains to its chemical properties and safety data.

Potential applications based on its properties:

Based on its chemical structure, Pentyl hexanoate belongs to the class of fatty acid esters. These compounds possess various properties that could be relevant for scientific research:

  • Flavoring agent: Pentyl hexanoate is reported to have a fruity odor, similar to apricot and apple. This characteristic suggests its potential use as a flavoring agent in the food and beverage industry [].
  • Solvent: Due to its non-polar nature, Pentyl hexanoate might be explored as a solvent in specific research applications [].
  • Biocompatibility studies: Fatty acid esters have been investigated for their potential biocompatibility, meaning their ability to interact with living organisms without causing harm. This property could be relevant in various research fields, such as drug delivery or materials science [].
Typical for esters:

  • Esterification: The formation of pentyl hexanoate occurs through the esterification reaction between hexanoic acid and pentanol, typically in the presence of an acid catalyst.
    Hexanoic Acid+PentanolAcid CatalystPentyl Hexanoate+Water\text{Hexanoic Acid}+\text{Pentanol}\xrightarrow{\text{Acid Catalyst}}\text{Pentyl Hexanoate}+\text{Water}
  • Hydrolysis: Pentyl hexanoate can be hydrolyzed back into its constituent fatty acid and alcohol under acidic or basic conditions.
    Pentyl Hexanoate+WaterAcid BaseHexanoic Acid+Pentanol\text{Pentyl Hexanoate}+\text{Water}\xrightarrow{\text{Acid Base}}\text{Hexanoic Acid}+\text{Pentanol}
  • Transesterification: This reaction involves exchanging the alkoxy group of pentyl hexanoate with another alcohol, leading to different esters.

The synthesis of pentyl hexanoate typically involves the following methods:

  • Direct Esterification: This method combines hexanoic acid with pentanol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures to promote ester formation.
  • Transesterification: This involves reacting another fatty acid ester with pentanol under similar conditions to produce pentyl hexanoate.
  • Enzymatic Synthesis: Using lipases as biocatalysts can provide a more environmentally friendly route to synthesize pentyl hexanoate with high specificity .

Pentyl hexanoate is utilized in various fields:

  • Food Industry: As a flavoring agent due to its fruity aroma.
  • Fragrance Industry: Employed in perfumes and scented products.
  • Cosmetics: Used as an ingredient in lotions and creams for its pleasant scent.
  • Chemical Industry: Serves as a solvent or intermediate in organic synthesis .

Research on interaction studies involving pentyl hexanoate primarily focuses on its sensory properties and potential interactions with biological systems. For instance, its aroma can affect human sensory perception, influencing preferences for certain foods or fragrances. Additionally, studies may explore how it interacts with other compounds in formulations to enhance stability or efficacy .

Several compounds share structural similarities with pentyl hexanoate, primarily other fatty acid esters. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl hexanoateC₈H₁₆O₂Shorter carbon chain; commonly used as a flavoring agent.
Butyl hexanoateC₉H₁₈O₂Intermediate length; used similarly in food and fragrance applications.
Hexyl hexanoateC₁₀H₂₀O₂Slightly longer carbon chain; often found in perfumes.

Uniqueness of Pentyl Hexanoate

Pentyl hexanoate stands out due to its specific combination of carbon chain length and functional groups, resulting in a unique sensory profile that is particularly appealing for use in food flavoring and fragrances. Its balance between volatility and stability makes it suitable for various applications where both aroma and longevity are desired .

The synthesis of pentyl hexanoate (chemical formula C₁₁H₂₂O₂, CAS registry number 540-07-8) represents a classic example of Fischer esterification, involving the reaction between hexanoic acid and pentyl alcohol [1]. This ester belongs to the class of organic compounds known as fatty acid esters and exhibits characteristic properties including a colorless appearance, a boiling point of 226°C, and a density of 0.858 g/mL at 25°C [2].

The fundamental reaction proceeds according to the equation: hexanoic acid + pentyl alcohol ⇌ pentyl hexanoate + water, catalyzed by acid under equilibrium conditions [4]. The Fischer esterification mechanism follows a well-established pathway characterized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [19] [20]. The reaction begins with protonation of the carbonyl oxygen by acid catalyst, making the carbonyl carbon a superior electrophile for nucleophilic attack by the alcohol [21].
The mechanism proceeds through six reversible steps, with all starting materials and final products existing in equilibrium [19]. Initial protonation of the carboxylic acid carbonyl oxygen activates the carbon center for nucleophilic addition by pentyl alcohol [20]. Subsequent proton transfer steps facilitate the formation of a good leaving group (water), followed by elimination to yield the protonated ester and final deprotonation to generate pentyl hexanoate [21].

Optimal reaction conditions typically involve temperatures ranging from 60-110°C with reaction times of 1-10 hours [21]. The equilibrium nature of the reaction necessitates strategies to drive completion, including the use of excess alcohol or removal of water byproduct through techniques such as Dean-Stark distillation [6]. Laboratory-scale syntheses commonly employ 11.0 mmol of pentyl alcohol with 13.0 mmol of hexanoic acid to account for the slight excess of carboxylic acid required for complete conversion [8] [9].

Catalytic Systems: Homogeneous vs Heterogeneous Approaches

Homogeneous Catalytic Systems

Homogeneous catalysts for pentyl hexanoate synthesis encompass both Brønsted and Lewis acid systems, each offering distinct advantages and limitations. Traditional Brønsted acid catalysts include sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid, which provide high catalytic activity and low cost but present challenges in separation and catalyst recovery [6] [19].

Advanced homogeneous systems utilize zinc(II) salts as Lewis acid catalysts, with catalytic activity dependent on the nature of the counterion [10] [14]. Zinc salts with poorly coordinating anions such as zinc(II) perchlorate and zinc(II) triflate demonstrate superior activity, while salts containing basic Brønsted anions including zinc(II) oxide, zinc(II) carbonate, and zinc(II) acetate offer the advantage of catalyst recovery through precipitation as zinc carboxylate [14].

The catalytic mechanism involves initial Brønsted acid contribution through proton generation, followed by Lewis acid activation as zinc carboxylate species form through exchange reactions [14]. This dual catalytic pathway enables high conversion rates while maintaining the possibility of catalyst recovery and recycling.

Heterogeneous Catalytic Systems

Heterogeneous catalysts provide significant advantages in terms of separation, recovery, and reusability for esterification reactions [5] [22]. Sulfated zirconia (SO₄²⁻/ZrO₂) represents a prominent solid acid catalyst offering high acidity and thermal stability, though deactivation over time remains a limitation [22].

Heteropolyacids such as tungstophosphoric acid (H₃PW₁₂O₄₀) and cesium salts of heteropolyacids demonstrate excellent catalytic performance with cesium-substituted variants showing particular promise due to their insolubility in polar media [22]. The cesium salt Cs₂.₃H₀.₇PW₁₂O₄₀ achieves 100% conversion in 6 hours, outperforming other solid acid catalysts including SO₄²⁻/ZrO₂ and acidic zeolites [22].

Phenolsulfonic acid-formaldehyde resin (PAFR) represents an innovative heterogeneous catalyst capable of promoting esterification both in water and under neat conditions, providing ester yields up to 95% without water removal from the reaction mixture [5]. This catalyst maintains activity for continuous operation over four days without loss of catalytic performance [5].

Comparative Analysis

The selection between homogeneous and heterogeneous catalytic systems involves balancing catalytic activity against practical considerations of separation and reusability [13] [14]. Homogeneous Brønsted acids typically achieve the highest conversion rates (up to 95%) but offer limited reusability [14]. Heterogeneous systems sacrifice some catalytic activity (75-80% typical conversion) in exchange for enhanced reusability (8-10 cycles) and simplified separation procedures [15].

Solvent Effects in Ester Formation Reactions

The selection of reaction medium significantly influences both the kinetics and equilibrium position of esterification reactions [12] [16]. Solvent effects on pentyl hexanoate synthesis can be categorized into four primary approaches: neat conditions, non-polar solvents, polar protic solvents, and polar aprotic solvents [16].

Neat Reaction Conditions

Solvent-free esterification offers advantages in terms of green chemistry principles and eliminates solvent-related purification steps [14]. Neat conditions prove particularly effective when using excess alcohol as both reactant and solvent, facilitating high conversion rates while maintaining environmental compatibility [21]. The absence of solvent prevents dilution effects that can reduce reaction rates and simplifies product isolation procedures [14].

Non-Polar Solvent Systems

Non-polar solvents such as toluene and hexane facilitate water removal through azeotropic distillation using Dean-Stark apparatus [6] [21]. These solvents provide moderate to high reaction rates while enabling equilibrium shift toward ester formation through continuous water removal [6]. The immiscibility of non-polar solvents with water enhances separation efficiency and product purity [7].

Polar Protic Solvent Effects

Polar protic solvents including water and ethylene glycol generally result in reduced reaction rates and unfavorable equilibrium positions due to the presence of water [16]. When polar protic solvents are employed, reaction rates decrease significantly, and low yields are typically obtained [16]. However, these systems can enable direct preparation of alcohol products in specific applications, though corrosive acid byproducts may damage reaction vessels [16].

Polar Aprotic Solvent Systems

Polar aprotic solvents such as sulfolane, N-methyl-2-pyrrolidone, and N,N-dimethylacetamide provide enhanced reaction rates and favorable equilibrium positions [16]. These solvents increase reaction rates compared to protic systems and achieve high esterification yields [16]. The mechanism of esterification in polar aprotic media involves enhanced nucleophilicity of the alcohol and stabilization of charged intermediates [16].

Research on carbon dioxide solubility effects demonstrates that N-methyl-2-pyrrolidone increases carbon dioxide solubility compared to water, while electrolytes cause salting-out effects [12]. The presence of carbon dioxide and N-methyl-2-pyrrolidone shows negative effects on reaction kinetics but positive influence on equilibrium position [12].

Purification Techniques for High-Purity Yields

The purification of pentyl hexanoate requires systematic removal of various impurities including unreacted starting materials, acid catalysts, and water byproducts [7]. A comprehensive purification protocol involves sequential washing, drying, and distillation steps to achieve high-purity products suitable for analytical and commercial applications [8] [9].

Washing Procedures

The initial purification step involves washing with 2N sodium carbonate or sodium hydroxide solutions to remove excess acid material [7]. This alkaline washing neutralizes residual acid catalysts and prevents acid-catalyzed hydrolysis of the ester during subsequent purification steps [8]. Following acid removal, washing with calcium chloride solution specifically targets removal of excess methyl or ethyl alcohols in cases where such alcohols are present as impurities [7].

The washing protocol requires careful execution to prevent emulsion formation and ensure complete phase separation [8] [9]. Multiple extraction cycles may be necessary, with each washing step followed by careful separation of the aqueous and organic phases [9]. Saturated sodium bicarbonate solution provides an alternative washing medium, though caution is required due to potential carbon dioxide evolution and foaming [8].

Drying Procedures

Water removal represents a critical purification step, accomplished through treatment with anhydrous drying agents such as potassium carbonate or magnesium sulfate [7] [8]. The selection of drying agent depends on the chemical compatibility with the ester and the efficiency of water removal [7]. Calcium chloride spheres provide an alternative drying method, with the requirement for additional spheres if clumping occurs, indicating incomplete drying [8].

The drying process requires sufficient contact time to ensure complete water removal, typically involving swirling or mixing of the ester with the drying agent [8]. Visual inspection of the drying agent helps determine the completeness of the drying process, as clumped or dissolved drying agent indicates the presence of residual water [9].

Distillation Techniques

Fractional distillation serves as the final purification step, enabling separation based on boiling point differences and removal of residual traces of hydroxy compounds [7]. The distillation process requires careful temperature control to prevent thermal decomposition of the ester while achieving effective separation from impurities [17].

For esters with close boiling points to impurities, multiple fractional distillations may be necessary, preferably under reduced pressure to minimize thermal stress [7]. Temperature monitoring and precise fraction collection ensure optimal purity of the final product [17]. Column chromatography provides an alternative purification method for complex mixtures, though it requires more time and solvent consumption compared to distillation [17].

Quality Control Considerations

The achievement of high-purity yields requires attention to several critical factors throughout the purification process [17]. Complete removal of acid catalysts prevents ongoing hydrolysis reactions that can reduce product purity over time [8]. Thorough drying eliminates water that could participate in reverse esterification reactions [9]. Proper temperature control during distillation prevents thermal decomposition while ensuring effective separation of impurities [17].

Physical Description

Liquid
colourless liquid with a fruity odou

XLogP3

3.8

Boiling Point

226.0 °C

Density

d254 0.86
0.858-0.863

Melting Point

-47.0 °C
Mp -47 °
-47°C

UNII

5M61M1AL1H

GHS Hazard Statements

Aggregated GHS information provided by 1465 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1465 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1464 of 1465 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

540-07-8

Wikipedia

Pentyl hexanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Hexanoic acid, pentyl ester: ACTIVE

Dates

Last modified: 08-15-2023
Liu et al. Kinetic resolution of constitutional isomers controlled by selective protection inside a supramolecular nanocapsule Nature Chemistry, doi: 10.1038/nchem.751, published online 8 August 2010 http://www.nature.com/nchem

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